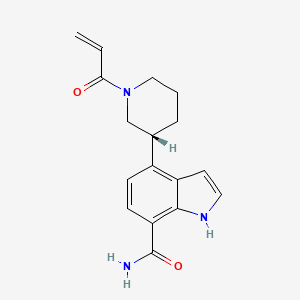
(R)-Elsubrutinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-Elsubrutinib is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(R)-Elsubrutinib is a selective Bruton’s tyrosine kinase (BTK) inhibitor that has garnered attention for its potential therapeutic applications in autoimmune diseases, particularly systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, safety profiles, and relevant clinical studies.
This compound functions by selectively inhibiting BTK, a critical enzyme in B-cell receptor signaling pathways. This inhibition leads to reduced B-cell activation and proliferation, which is beneficial in conditions characterized by excessive B-cell activity, such as autoimmune diseases. By blocking BTK, this compound can potentially decrease the production of autoantibodies and inflammatory cytokines, thus mitigating disease symptoms.
Case Studies and Clinical Trials
-
SLEek Study :
- A phase 2 trial evaluated the efficacy of this compound combined with upadacitinib (a JAK inhibitor) versus placebo in patients with moderately to severely active SLE.
- Results : The combination therapy demonstrated significant improvements in disease activity scores compared to placebo. Specifically, 54.8% of patients on upadacitinib alone achieved the primary endpoint, while 48.5% on the combination therapy did so .
-
ABBV-599 Study :
- This study investigated the fixed-dose combination of this compound and upadacitinib for rheumatoid arthritis.
- Findings : The combination was more effective than either drug alone, although this compound alone did not show significant efficacy compared to placebo . The study highlighted that improvements in disease activity metrics were primarily driven by upadacitinib rather than this compound.
Efficacy Data Table
| Study Name | Condition | Treatment Groups | Primary Endpoint Achievement | Key Findings |
|---|---|---|---|---|
| SLEek Study | SLE | Upadacitinib vs. ABBV-599 vs. Placebo | Upadacitinib: 54.8% ABBV-599: 48.5% Placebo: 37.3% | Significant reduction in disease activity |
| ABBV-599 Study | Rheumatoid Arthritis | ABBV-599 vs. Elsubrutinib vs. Placebo | Not achieved for Elsubrutinib alone | Combination therapy showed improved efficacy |
Safety Profile
The safety profile of this compound has been assessed in various clinical trials. In the SLEek study, no new safety signals were identified beyond those previously reported for the individual components—upadacitinib and this compound . Treatment-emergent adverse events were reported in approximately 47% of patients across studies, with similar proportions observed in all treatment groups .
Properties
Molecular Formula |
C17H19N3O2 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
4-[(3R)-1-prop-2-enoylpiperidin-3-yl]-1H-indole-7-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c1-2-15(21)20-9-3-4-11(10-20)12-5-6-14(17(18)22)16-13(12)7-8-19-16/h2,5-8,11,19H,1,3-4,9-10H2,(H2,18,22)/t11-/m0/s1 |
InChI Key |
UNHZLHSLZZWMNP-NSHDSACASA-N |
Isomeric SMILES |
C=CC(=O)N1CCC[C@@H](C1)C2=C3C=CNC3=C(C=C2)C(=O)N |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=C3C=CNC3=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















